molecular formula C7H7IN4 B15230600 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine

1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine

Katalognummer: B15230600
Molekulargewicht: 274.06 g/mol
InChI-Schlüssel: BGJDRMFTGHMYNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically require specific catalysts and reaction conditions to ensure high yield and purity. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently.

Analyse Chemischer Reaktionen

1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine can be compared with other similar compounds, such as imidazoquinoxalines and pyrazoloquinoxalines . These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H7IN4

Molekulargewicht

274.06 g/mol

IUPAC-Name

1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C7H7IN4/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3,(H2,9,10)

InChI-Schlüssel

BGJDRMFTGHMYNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C2N1C=CN=C2N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.